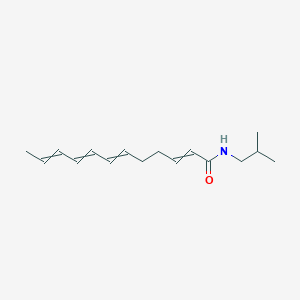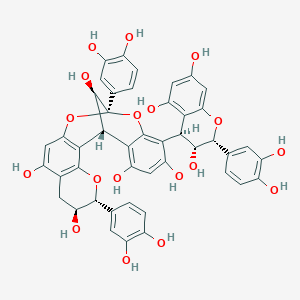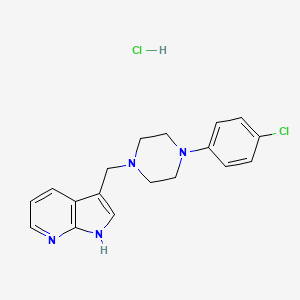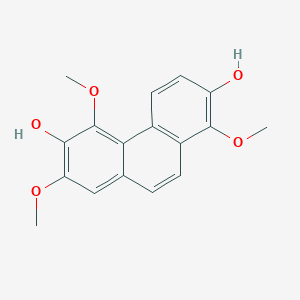
Angiotensin (1-9)
Overview
Description
Angiotensin (1-9) is a peptide hormone that is part of the renin-angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . It is reported to have protective effects on cardiac and vascular remodeling .
Synthesis Analysis
Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . The renin-angiotensin system (RAS) has an important role in blood pressure control and is also involved in the metabolism of glucose, homeostasis, and balance of electrolytes in the body .Molecular Structure Analysis
The molecular structure of Angiotensin (1-9) is complex and involves various interactions with other molecules. The peptide sequence of Angiotensin (1-9) is DRVYIHPFH . Further structural analysis can be obtained by examining other proteins of the serpin family .Chemical Reactions Analysis
Angiotensin (1-9) is a product of the hydrolysis of the carboxyl terminal leucine of angiotensin I (or angiotensin- (1–10)) by angiotensin converting enzyme type 2 (ACE 2) . The chemical reactions involved in the formation of Angiotensin (1-9) are complex and involve multiple steps .Scientific Research Applications
Treatment of Cardiac Hypertrophy
Angiotensin (1-9) has been shown to prevent cardiomyocyte hypertrophy both in vitro and in vivo. It acts as a vasodilator peptide that not only reduces blood pressure but also prevents pathological cardiovascular remodeling . This makes it a promising therapeutic agent for conditions like cardiac hypertrophy, where the heart muscle abnormally thickens.
Nanoparticle-Mediated Drug Delivery
Due to its reduced half-life in circulation, Angiotensin (1-9) requires a suitable carrier for effective delivery. Research has explored the use of hybrid nanoparticles composed of polymeric nanoparticles and gold nanospheres for the encapsulation and controlled release of Angiotensin (1-9), which could significantly enhance its therapeutic potential .
Cardiovascular Protective Activity
Recent studies suggest that Angiotensin (1-9) can protect the heart and blood vessels from adverse cardiovascular remodeling in patients with hypertension and/or heart failure. This peptide’s beneficial effects are mediated via the angiotensin type 2 receptor (AT2R), and it may also have protective effects on the kidneys .
Anti-Hypertrophic and Anti-Hyperplasia Effects
Activation of the pathway involving Angiotensin (1-9) stimulates vasodilation and has anti-hypertrophic and anti-hyperplasia effects. These properties counterbalance the pro-hypertrophic, pro-inflammatory, and pro-thrombotic effects associated with chronic renin-angiotensin system activation .
Improvement of Endothelial Function
In certain hypertensive rat models, Angiotensin (1-9) has been found to improve endothelial function. It also reduces oxidative stress, collagen deposition, and cardiac fibrosis, which are critical factors in the development of cardiovascular diseases .
Inhibition of Myocardial Hypertrophy
Angiotensin (1-9) has been demonstrated to inhibit myocardial hypertrophy induced by norepinephrine or Angiotensin II. This suggests its potential role in therapeutic interventions aimed at preventing the enlargement of cardiac muscle cells due to stress or disease .
Potential Renal Protective Effects
While not as extensively studied as its cardiovascular applications, there is evidence to suggest that Angiotensin (1-9) may have renal protective effects. This is inferred from its ability to prevent adverse cardiovascular remodeling, a process that often accompanies kidney damage in hypertensive conditions .
Therapeutic Perspectives in Hypertension and Heart Failure
Angiotensin (1-9) offers new therapeutic perspectives for the treatment of hypertension and heart failure. Its ability to counteract the damaging effects of the renin-angiotensin system makes it a valuable peptide for further research and development in these areas .
Mechanism of Action
Target of Action
Angiotensin (1-9) is a peptide of the counter-regulatory non-classical renin-angiotensin system (RAS) with anti-hypertensive effects in vascular endothelial cells . It has been associated with the pathophysiology of inflammatory and fibrotic diseases . The primary targets of Angiotensin (1-9) are specific receptors, mainly in the heart, kidney, and lung .
Mode of Action
Angiotensin (1-9) is proposed to be a competitive inhibitor of angiotensin-converting enzyme (ACE) because it is an ACE substrate . It inhibits endothelial apoptosis by blocking the CNPY2/PERK mediated pathway . This interaction with its targets leads to changes such as the inhibition of CaMKII/Drp1-dependent mitochondrial fission and eIF2α/CHOP signal .
Pharmacokinetics
It’s known that the peptide has a short half-life and poor pharmacokinetics, which restrict its therapeutic utility . Efforts have been made to improve these properties, such as the synthesis of Angiotensin (1-9) conjugates that show a prolonged half-life and improved pharmacokinetics profile .
Result of Action
The activation of Angiotensin (1-9) stimulates vasodilation, anti-hypertrophy, and anti-hyperplasia . It has been shown to protect the heart and blood vessels from adverse remodeling in hypertension and heart failure . In human umbilical vascular endothelial cells (HUVECs), Angiotensin (1-9) has been observed to inhibit Angiotensin II-induced endothelial apoptosis .
Action Environment
The action of Angiotensin (1-9) can be influenced by various environmental factors. For instance, the activation of the renin-angiotensin system (RAS) by Angiotensin II and aldosterone can lead to hypertension and perpetuate a cascade of pro-hypertrophic, pro-inflammatory, pro-thrombotic, and atherogenic effects associated with cardiovascular damage . The administration of Angiotensin (1-9) can counterbalance these effects .
Future Directions
The renin-angiotensin system (RAS), of which Angiotensin (1-9) is a part, is a major regulator for a wide range of physiological and pathophysiological functions . The greatest hope comes from the ACE2/ang 1–7/MasR axis . These findings may provide new insights for prevention and treatment of hypertension in the future .
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGOQOPNPFXFT-JWRYNVNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin (1-9) | |
Q & A
Q1: How does angiotensin-(1-9) exert its cardiovascular protective effects?
A: Angiotensin-(1-9) primarily acts through the angiotensin type 2 receptor (AT2R) [, , , ]. This interaction triggers downstream signaling pathways leading to:
- Inhibition of Cardiomyocyte Hypertrophy: Angiotensin-(1-9) counteracts the hypertrophic effects of angiotensin II, potentially via the AT2R and modulation of microRNA-129-3p/PKIA/PKA signaling [, ].
- Reduction of Cardiac Fibrosis: By modulating collagen I expression and inhibiting fibroblast proliferation, angiotensin-(1-9) contributes to reduced cardiac fibrosis [, ].
- Vasodilation: Studies indicate that angiotensin-(1-9) promotes vasodilation through AT2R-dependent and independent mechanisms, potentially involving nitric oxide (NO) release [, , , , ].
- Blood Pressure Reduction: While the mechanisms are not fully elucidated, research suggests that angiotensin-(1-9) might contribute to blood pressure reduction through vasodilation and potentially other pathways [, ].
Q2: What is the molecular structure of angiotensin-(1-9)?
A2: Angiotensin-(1-9) is a nonapeptide, meaning it consists of nine amino acids. Its amino acid sequence is: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His. Detailed spectroscopic data and information on its three-dimensional structure can be further explored in dedicated peptide databases and research articles.
Q3: How stable is angiotensin-(1-9) in vivo?
A: Angiotensin-(1-9) has a relatively short half-life in circulation []. This necessitates the development of appropriate delivery systems and formulation strategies to enhance its stability and bioavailability for therapeutic applications.
Q4: What strategies are being explored to improve the stability and delivery of angiotensin-(1-9)?
A4: Researchers are investigating various approaches, including:
- Nanoparticle-mediated drug delivery: Hybrid nanoparticles, such as those based on Eudragit® E/Alginate and gold nanospheres, have shown promise in encapsulating angiotensin-(1-9), controlling its release, and enhancing its efficacy in preventing cardiomyocyte hypertrophy in vitro [].
- Gene therapy: Adenoviral vectors designed to express angiotensin-(1-9) have demonstrated successful transduction and sustained peptide release in cardiomyocytes, highlighting their potential for long-term therapeutic applications [].
Q5: What evidence supports the therapeutic potential of angiotensin-(1-9) in cardiovascular disease?
A5: Numerous in vitro and in vivo studies highlight the beneficial effects of angiotensin-(1-9):
- In vitro: Angiotensin-(1-9) effectively inhibits cardiomyocyte hypertrophy induced by various stimuli, including angiotensin II, isoproterenol, and arg-vasopressin [].
- Animal models:
- In spontaneously hypertensive rats, chronic angiotensin-(1-9) infusion reduced cardiac fibrosis and improved aortic contraction, indicating its potential in treating hypertensive heart disease [, ].
- In a mouse model of angiotensin II-induced hypertension, angiotensin-(1-9) attenuated cardiac hypertrophy and fibrosis, showcasing its therapeutic potential in managing hypertensive cardiac remodeling [].
- In a rat model of myocardial infarction, angiotensin-(1-9) administration reduced cardiac hypertrophy and improved cardiac function, suggesting its potential in treating post-infarction cardiac remodeling [].
- Studies in diabetic rats have shown that angiotensin-(1-9) can alleviate cardiomyopathy, suggesting potential applications in managing diabetic complications [].
Q6: Are there any clinical trials investigating angiotensin-(1-9) for cardiovascular disease?
A6: While preclinical evidence is promising, clinical trials specifically evaluating angiotensin-(1-9) for cardiovascular disease are currently limited. Further research is crucial to determine its efficacy and safety profile in human subjects.
Q7: What are the knowledge gaps and areas for future research on angiotensin-(1-9)?
A7: * Detailed signaling pathways: A more comprehensive understanding of the molecular mechanisms underlying angiotensin-(1-9)'s actions, including its interaction with AT2R and potential crosstalk with other pathways, is crucial.* Clinical efficacy and safety: Well-designed clinical trials are needed to evaluate the therapeutic potential of angiotensin-(1-9) in various cardiovascular diseases, establish optimal dosing regimens, and assess its long-term safety profile in humans.* Drug delivery and targeting: Developing efficient and targeted delivery systems for angiotensin-(1-9) is essential to overcome its short half-life and enhance its therapeutic efficacy.* Biomarkers and diagnostics: Identifying reliable biomarkers to predict treatment response, monitor angiotensin-(1-9) levels, and assess potential adverse effects would be beneficial in clinical settings.
Q8: What is the significance of studying the counter-regulatory RAS axis, including angiotensin-(1-9)?
A: The overactivation of the classical RAS pathway, primarily driven by angiotensin II, is implicated in the pathogenesis of various cardiovascular diseases. Targeting the counter-regulatory axis, which includes angiotensin-(1-9) and angiotensin-(1-7), offers a promising therapeutic strategy to counteract the detrimental effects of an imbalanced RAS, potentially leading to improved treatment options for patients with cardiovascular diseases [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





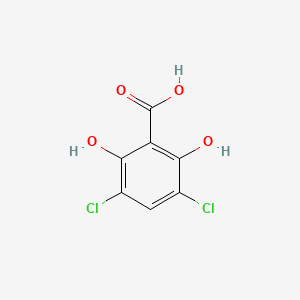
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
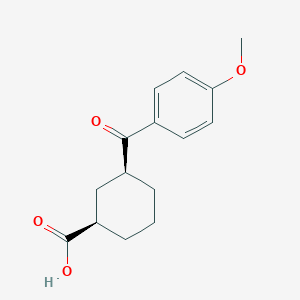
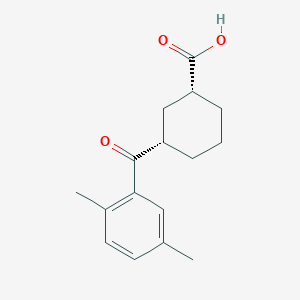
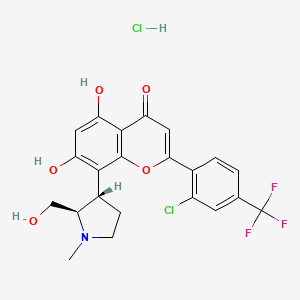
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
